molecular formula C9H10N4O2 B13003168 2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid

2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid

Cat. No.: B13003168
M. Wt: 206.20 g/mol
InChI Key: YZHUIROGRCKCMY-UHFFFAOYSA-N
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Description

2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid is a heterocyclic compound featuring a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid typically involves the formation of the bipyrazole core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bipyrazole ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.

    1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: A related compound with a pyrrole ring instead of a bipyrazole core.

Uniqueness

2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid is unique due to its specific bipyrazole core structure and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H10N4O2/c1-12-8(2-4-10-12)7-3-5-13(11-7)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

YZHUIROGRCKCMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)CC(=O)O

Origin of Product

United States

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